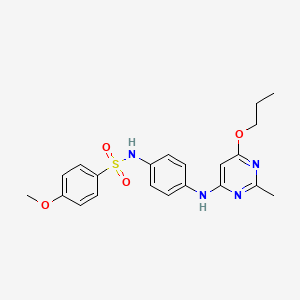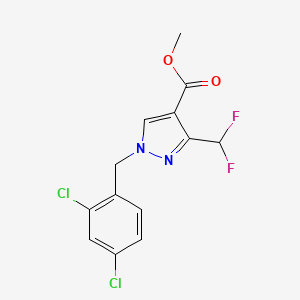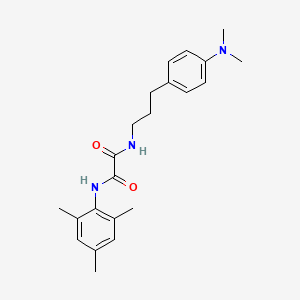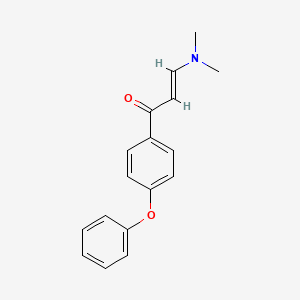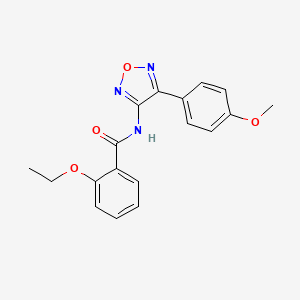![molecular formula C26H23N3O B2647704 8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-42-6](/img/structure/B2647704.png)
8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazoloquinoline derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in complex organic synthesis reactions, such as the preparation of 1′,2′-dihydrospiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one derivatives and their substituted versions, which are derived from catalytic reduction processes and interactions with different aldehydes and ketones (Coutts & El-Hawari, 1977). Additionally, these compounds were characterized using various spectroscopic techniques, including mass, infrared, and 1H nuclear magnetic resonance (NMR) (Coutts & El-Hawari, 1977).
Antioxidant Properties
- Derivatives of this compound have been synthesized and applied in radical quenching and DNA oxidation inhibition studies, showing that certain structural modifications, such as the attachment of a ferrocenyl group, can enhance antioxidant properties and inhibit DNA oxidation (Xi & Liu, 2015).
Antimicrobial Activity
- Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potential antimicrobial agents. These compounds have been tested for antibacterial and antifungal activity, indicating their potential in pharmaceutical applications (Holla et al., 2006).
Supramolecular Chemistry
- The compound's derivatives have been studied for their structural properties and supramolecular aggregation. For instance, different substitutions on the compound can significantly influence the dimensionality of supramolecular aggregation, affecting the formation of molecular structures (Portilla et al., 2005).
Ligand Binding and Estrogen Receptor Interaction
- Certain pyrazolo[4,3-c]quinoline derivatives have been synthesized as potential ligands for the estrogen receptor, showcasing the structural versatility and application of these compounds in receptor binding studies (Kasiotis et al., 2006).
Electronic and Optical Applications
- Related compounds have been used in the development of electron-transport materials, leveraging the unique electronic properties of the quinoxaline structure. These materials exhibit high electron mobilities and are employed in organic light-emitting devices, emphasizing the compound's utility in materials science (Huang et al., 2006).
properties
IUPAC Name |
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-30-21-13-14-24-22(15-21)26-23(25(27-28-26)20-7-5-4-6-8-20)17-29(24)16-19-11-9-18(2)10-12-19/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQWKTVVWYCQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)
